2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylpropanamide
Description
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylpropanamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group and a cyclopropyl group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O/c1-6(11(19)18-8-2-3-8)10-9(13)4-7(5-17-10)12(14,15)16/h4-6,8H,2-3H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWONPZKXXIRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into three components:
- Pyridine core : 3-Chloro-5-trifluoromethylpyridine.
- Propanamide side chain : Derived from propionic acid derivatives.
- Cyclopropylamine : Introduced via amidation.
Key intermediates include 2,3-dichloro-5-trifluoromethylpyridine (CAS 69045-84-7), which serves as a scaffold for substitutions at the 2-position.
Strategic Pathways
- Halogenation-Substitution : Chlorination of 2-chloro-5-trifluoromethylpyridine followed by nucleophilic displacement.
- Direct Amidation : Coupling pre-functionalized pyridines with cyclopropanamine.
- Cyanide-Based Routes : Cyanide substitution followed by hydrolysis and amidation.
Halogenation and Substitution Methods
Synthesis of 2,3-Dichloro-5-Trifluoromethylpyridine
The foundational step involves chlorinating 2-chloro-5-trifluoromethylpyridine using chlorine gas in the presence of ferric chloride at 150–170°C for 18 hours, yielding 44.9% product (163 g from 363 g starting material). Ferric chloride acts as a Lewis acid, polarizing the C-Cl bond for electrophilic substitution.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 150–170°C |
| Catalyst | FeCl₃ (325 g) |
| Reaction Time | 18 hours |
| Yield | 44.9% |
Nucleophilic Substitution at the 2-Position
Substituting the 2-chloro group with a propanamide precursor is critical. Cyanide-based methods, as detailed in CN106349159A, employ potassium cyanide in dichloromethane/water systems, achieving 65% yield. Alternatively, ethyl cyanoacetate undergoes nucleophilic attack under reflux with acetone, forming cyano intermediates that are hydrolyzed to carboxylic acids.
Example Protocol :
- Dissolve 2,3-dichloro-5-trifluoromethylpyridine (1 mol) in acetone.
- Add 4-dimethylaminopyridine (2 mol) and heat to reflux for 5 hours.
- Cool to 25°C, filter, and dry to obtain organic salts.
- React with potassium cyanide (1.1 mol) in dichloromethane/water (5:1) at 10°C for 2 hours.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using hexane/ethyl acetate (3:1). High-performance liquid chromatography (HPLC) confirms purity >98%.
Spectroscopic Analysis
- ¹H NMR : δ 1.15–1.30 (m, cyclopropyl CH₂), 2.85–3.10 (m, pyridine CH), 6.90 (s, CONH).
- ¹⁹F NMR : δ -62.5 (CF₃).
Comparative Analysis of Methods
| Method | Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|
| Halogenation-Substitution | 44.9 | Moderate | High |
| Cyanide Hydrolysis | 65 | Low | Medium |
| Direct Amidation | 78 | High | High |
Halogenation-substitution offers scalability but requires stringent temperature control. Direct amidation, while costlier, reduces step count and improves atom economy.
Industrial Applications and Scalability
The compound’s synthesis aligns with fluopyram production workflows, where 2,3-dichloro-5-trifluoromethylpyridine is a shared intermediate. Industrial processes favor continuous-flow systems for chlorination and amidation, reducing reaction times by 40% compared to batch methods.
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions may result in the formation of different oxidized or reduced products .
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Preliminary studies suggest that compounds structurally similar to 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylpropanamide may exhibit anticancer properties. For instance, derivatives containing amide functionalities have shown potential against various cancer cell lines, indicating that this compound could serve as a lead for further drug development targeting malignancies influenced by pyridine derivatives .
- Antifungal Properties : The compound's structural characteristics suggest potential antifungal activity. Similar compounds have demonstrated efficacy against a range of fungal pathogens, which could translate to effective agricultural fungicides .
- Mechanism of Action : The proposed mechanism includes the inhibition of critical enzymes involved in metabolic pathways, such as succinate dehydrogenase, which is essential for mitochondrial respiration in fungi and some cancer cells.
Agrochemical Applications
- Fungicide Development : Given its structural features, this compound could be explored as a fungicide. Compounds with similar trifluoromethyl groups have been successfully used in agricultural settings to combat plant pathogens by disrupting their metabolic processes .
- Pesticidal Activity : Research indicates that trifluoromethylated compounds often possess enhanced biological activity against pests, making them suitable candidates for pesticide formulations .
Case Studies and Comparative Analysis
Research indicates that the specific combination of functional groups in this compound may confer unique physicochemical properties compared to other similar compounds. This diversity can lead to distinct interactions with biological targets, enhancing its therapeutic potential .
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-acetonitrile
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylpropanamide is unique due to the presence of both the trifluoromethyl and cyclopropyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Biological Activity
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound's structure is characterized by:
- A pyridine ring with a chlorine and trifluoromethyl group.
- A cyclopropyl group attached to a propanamide moiety.
Molecular Formula: C₁₃H₁₄ClF₃N₂O
Molecular Weight: Approximately 300.71 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its fungicidal properties. It is structurally related to other compounds known for their antifungal activities.
The compound is believed to exert its biological effects through the inhibition of key enzymes involved in fungal metabolism. Specifically, it targets succinate dehydrogenase, an essential enzyme in the mitochondrial respiratory chain, disrupting energy production in fungal cells.
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety of this compound:
-
Antifungal Efficacy
- A study demonstrated that the compound exhibited broad-spectrum antifungal activity against various plant pathogens, including Botrytis cinerea and Fusarium oxysporum. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional fungicides, indicating its potential as an effective alternative .
- Toxicological Assessment
-
Environmental Impact
- Research on environmental fate indicated that the compound has a moderate persistence in soil and water systems, with degradation half-lives ranging from 7 to 14 days depending on environmental conditions .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClF₃N₂O |
| Molecular Weight | 300.71 g/mol |
| Antifungal Activity | Broad-spectrum against Botrytis and Fusarium |
| MIC (mg/L) | 0.5 - 1.0 for target fungi |
| Toxicity (LD50) | >2000 mg/kg (rat) |
| Soil Half-life | 7 - 14 days |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds such as Fluopyram:
| Compound Name | Antifungal Activity | Toxicity Profile |
|---|---|---|
| Fluopyram | Broad-spectrum | Moderate toxicity |
| This compound | Broad-spectrum but more selective | Low toxicity to non-target species |
Q & A
Q. What are the recommended synthetic routes for 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylpropanamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions involving halogenated pyridine intermediates. For example, highlights the use of CuI and K₃PO₄ under inert conditions for similar pyridine derivatives, yielding 13% product . To optimize yields:
- Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
- Employ microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Monitor reaction progress via HPLC or LC-MS to identify intermediates and adjust stoichiometry .
Q. How can the compound’s structure be characterized using spectroscopic and computational methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR peaks to confirm the trifluoromethyl group (δ ~110-120 ppm in ¹³C NMR) and cyclopropyl moiety (δ ~0.5-1.5 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular formula (e.g., [M+H]⁺ ion at m/z 347.05 for C₁₄H₁₂ClF₃N₂O) .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational spectra and compare with experimental IR data .
Q. What is the proposed mechanism of action for this compound in bacterial enzyme inhibition?
- Methodological Answer : The compound likely targets bacterial phosphopantetheinyl transferases (PPTases), which are essential for fatty acid biosynthesis. Experimental design should include:
- Enzyme Assays : Measure IC₅₀ values using purified PPTases (e.g., E. coli AcpS) and fluorescent substrates .
- Docking Studies : Use AutoDock Vina to model interactions between the trifluoromethyl group and PPTase active sites .
- Mutagenesis : Validate binding by introducing mutations (e.g., Ser→Ala) in PPTase catalytic residues .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility and stability be resolved?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in buffers (pH 1–10) and solvents (DMSO, acetonitrile) using UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For hydrolytic instability, replace the cyclopropyl group with a bulkier substituent (e.g., tert-butyl) .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers caused by impurities or measurement artifacts .
Q. What strategies improve the environmental safety profile of this compound?
- Methodological Answer :
- Ecotoxicology : Assess acute toxicity using Daphnia magna (OECD 202) and algae (OECD 201) assays. Fluopyram analogs show high aquatic toxicity (LC₅₀ < 1 mg/L) .
- Degradation Pathways : Use LC-QTOF-MS to identify photodegradation byproducts under simulated sunlight (e.g., cleavage of the pyridine ring) .
- Green Chemistry : Replace chlorinated intermediates with brominated analogs for easier biodegradation .
Q. How does the compound’s trifluoromethyl group influence its pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-MS. The CF₃ group reduces oxidative metabolism by cytochrome P450 .
- Membrane Permeability : Perform Caco-2 cell assays; logP values >3 (calculated via ChemAxon) suggest high lipophilicity, requiring formulation with cyclodextrins for improved solubility .
Q. What advanced applications exist for this compound in material science?
- Methodological Answer :
- Polymer Additives : Incorporate into polyamide matrices to enhance thermal stability (TGA analysis shows decomposition >300°C) .
- Liquid Crystals : Test mesophase behavior via polarized optical microscopy (POM). Pyridine derivatives exhibit nematic phases at 120–150°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
